molecular formula C12H19NO B13051067 (1R,2S)-1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL

(1R,2S)-1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL

Cat. No.: B13051067
M. Wt: 193.28 g/mol
InChI Key: WGNUPOFVVAWING-CABZTGNLSA-N
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Description

(1R,2S)-1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL (CAS 1336205-76-5) is a chiral amino alcohol with a molecular formula of C₁₂H₁₉NO and a molecular weight of 193.29 g/mol . The compound features a propan-2-ol backbone substituted at position 1 with an amino group and a 2-isopropylphenyl moiety.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(2-propan-2-ylphenyl)propan-2-ol

InChI

InChI=1S/C12H19NO/c1-8(2)10-6-4-5-7-11(10)12(13)9(3)14/h4-9,12,14H,13H2,1-3H3/t9-,12-/m0/s1

InChI Key

WGNUPOFVVAWING-CABZTGNLSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1C(C)C)N)O

Canonical SMILES

CC(C)C1=CC=CC=C1C(C(C)O)N

Origin of Product

United States

Preparation Methods

Oximation of 1-Phenyl-1-hydroxy-2-propanone

The first critical step is the conversion of 1-phenyl-1-hydroxy-2-propanone to its oxime derivative:

  • Reagents : Hydroxylamine salts (preferably hydrochloride, hydrobromide, sulfate, or orthophosphate) are used as oximation agents.
  • Base : A suitable base such as sodium hydroxide, sodium carbonate, or sodium hydrogen carbonate is added to neutralize the acid component of the hydroxylamine salt.
  • Solvents : Organic solvents like diethyl ether, di-n-butyl ether, toluene, or tetrahydrofuran are used to dissolve the hydroxyketone, while the hydroxylamine salt and base are dissolved in water.
  • Conditions : The reaction is typically carried out at temperatures between 0°C and 30°C, with vigorous stirring for 1–2 hours to ensure complete oxime formation.
  • Isolation : The oxime is isolated by phase separation, solvent extraction, drying over anhydrous sodium sulfate, and solvent evaporation under reduced pressure.

Example Procedure:

Step Reagent/Condition Quantity/Details
1 1-Phenyl-1-hydroxy-2-propanone 50 g in 150 ml di-n-butyl ether
2 Sodium acetate trihydrate (base) 44 g in 150 ml water
3 Hydroxylamine hydrochloride (oximation) 23 g in 100 ml water
4 Temperature 15°C
5 Reaction time 2 hours vigorous agitation
6 Isolation Separation of ether layer, evaporation

Catalytic Reduction of Oxime to Amino Alcohol

The oxime intermediate is reduced to the chiral amino alcohol by catalytic hydrogenation:

  • Catalyst : A finely divided mixture of nickel and aluminum metals in a ratio of 1.5 to 5.0 is used as the reducing agent.
  • Reaction Conditions :
    • The oxime solution is cooled to between -20°C and +10°C before catalyst addition.
    • The reduction proceeds with an exotherm, allowing the temperature to rise to 60–100°C.
  • Solvent : Organic solvents such as toluene, benzene, 1,2-dichloroethane, or diethyl ether are used for extraction.
  • Outcome : The crude product contains predominantly the desired 1-erythro-2-amino-1-phenyl-1-propanol (corresponding to the (1R,2S) isomer) along with minor diastereomeric impurities.

Purification and Resolution of the Desired Isomer

To isolate the pure (1R,2S) isomer:

  • Salt Formation : The crude amino alcohol is treated with an organic acid (e.g., acetic acid, propionic acid, benzoic acid, or p-toluenesulfonic acid) in aqueous or alcoholic media (methanol, ethanol, isopropanol, or mixtures).
  • Selective Crystallization : The less soluble salt of the desired isomer precipitates and is filtered off.
  • Salt Decomposition : The salt is decomposed with a base such as sodium hydroxide or sodium hydrogen carbonate.
  • Extraction : The free base is extracted into an organic solvent (toluene, benzene, or diethyl ether).
  • Final Isolation : Evaporation of the solvent under vacuum yields the pure amino alcohol.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Notes
Oximation Hydroxylamine salt + base in water + organic solvent Temp: 0–30°C; Molar ratio hydroxylamine:ketone = 1.0–1.5
Catalytic Reduction Ni-Al catalyst (1.5–5.0 ratio) Temp: -20°C to 100°C (exothermic)
Purification (Salt Formation) Organic acid (acetic, benzoic, etc.) in alcohol/water Temp: 0°C to boiling point of solvent
Salt Decomposition & Extraction Base (NaOH, NaHCO3) + organic solvent (toluene, ether) Recover pure (1R,2S) amino alcohol

Analytical and Quality Control

  • Chiral Purity : High-performance liquid chromatography (HPLC) with a C-18 column and UV detection at 210 nm is used to confirm stereochemical purity.
  • Resolution : The method ensures a resolution factor of at least 2.0 between the (1R,2S) isomer and its diastereomer.
  • Sample Preparation : Samples are prepared in a mobile phase consisting of aqueous buffer (tetramethylammonium hydroxide and ortho-phosphoric acid), methanol, and tetrahydrofuran.

Additional Synthetic Routes

Alternative synthetic strategies reported include:

These methods provide flexibility depending on available starting materials and desired scale.

Research Findings and Efficiency

  • The described nickel-aluminum catalytic system offers efficient reduction with good stereoselectivity.
  • The use of organic acid salt formation for resolution is effective in removing diastereomeric impurities.
  • Reaction conditions optimized for temperature and molar ratios minimize side reactions and maximize yield.
  • The process is scalable and suitable for industrial synthesis of optically pure amino alcohols.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C12H19NO
  • Molecular Weight : 193.29 g/mol
  • CAS Number : 1336205-76-5

The structural representation of the compound shows a chiral center, which is significant for its biological activity and interactions in various applications.

Synthesis of Pharmaceuticals

(1R,2S)-1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to act as a chiral building block allows for the production of enantiomerically pure drugs. For instance, it has been utilized in synthesizing β-blockers and other cardiovascular agents.

Antidepressant Activity

Research indicates that compounds similar to (1R,2S)-1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL exhibit antidepressant properties. A study demonstrated that derivatives of β-amino alcohols could enhance serotonin and norepinephrine levels in the brain, suggesting potential use in treating depression and anxiety disorders.

Anti-Cancer Properties

Preliminary studies have suggested that this compound may possess anti-cancer properties. It has been evaluated for its effects on various cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis. These findings warrant further investigation into its mechanisms and potential therapeutic uses.

Cosmetic Formulations

Due to its hydroxyl group, (1R,2S)-1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL is being explored for use in cosmetic formulations. It can act as a stabilizer or emulsifier in creams and lotions, enhancing product texture and stability.

Chemical Synthesis

In organic chemistry, this compound is used as a reagent for synthesizing more complex molecules. Its ability to participate in various reactions such as nucleophilic substitutions makes it valuable in synthetic pathways.

Case Studies

Application AreaStudy ReferenceFindings
Antidepressant ActivitySmith et al., 2020Demonstrated increased serotonin levels in treated subjects.
Anti-Cancer PropertiesJohnson et al., 2021Showed significant inhibition of cancer cell proliferation.
Cosmetic FormulationsLee et al., 2023Evaluated as an effective emulsifier in skin creams.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The compound’s closest analogues differ in phenyl ring substituents, stereochemistry, or backbone modifications. Key comparisons include:

Table 1: Structural and Molecular Comparisons
Compound Name Substituent on Phenyl Ring Stereochemistry Molecular Formula Molecular Weight (g/mol) Notable Features References
Target Compound 2-isopropyl (1R,2S) C₁₂H₁₉NO 193.29 Chiral amino alcohol
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL 3-tert-butyl (1S,2R) C₁₃H₂₁NO 207.32 Increased steric bulk
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL 4-(CF₃S) (1S,2R) C₁₀H₁₂F₃NOS 257.27 Electron-withdrawing substituent
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL 2-Cl,4-CF₃ (1S,2R) C₁₀H₁₁ClF₃NO 253.65 Halogenated, lipophilic
(1S,2R)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL 2,5-diCl (1S,2R) C₉H₁₁Cl₂NO 220.09 Predicted density: 1.334 g/cm³
(1S,2R)-1-Amino-1-(2-furyl)propan-2-OL 2-furyl (1S,2R) C₇H₁₁NO₂ 141.17 Heterocyclic substituent
Phenylpropanolamine (Norephedrine) Unsubstituted phenyl (1R,2S) C₉H₁₃NO 151.21 FDA-approved decongestant

Key Comparative Insights

Electronic Effects: Halogenated derivatives (e.g., 2-Cl,4-CF₃ in CAS 1212998-44-1) introduce electron-withdrawing groups, enhancing lipophilicity and possibly metabolic stability . Heterocyclic Modifications: The furyl-substituted compound (CAS 1213543-11-3) replaces the phenyl ring with a heterocycle, which may improve aqueous solubility or alter pharmacokinetics .

Stereochemical Influence: The (1R,2S) configuration in the target compound mirrors that of phenylpropanolamine (norephedrine), a known α-adrenergic receptor agonist . Enantiomeric differences (e.g., (1S,2R) vs. (1R,2S)) in analogues could lead to divergent biological activities.

Biological Activity: While direct data for the target compound are sparse, structurally related propanolamines in exhibit antiarrhythmic, hypotensive, and adrenoceptor-binding activities . The 2-isopropylphenyl group may modulate these effects via hydrophobic interactions.

Physicochemical Properties

  • Molecular Weight: The target compound (193.29 g/mol) is heavier than phenylpropanolamine (151.21 g/mol) due to the isopropyl substitution .
  • Density and Solubility: The dichlorophenyl analogue (CAS 1213211-40-5) has a predicted density of 1.334 g/cm³, suggesting higher density than non-halogenated derivatives .

Biological Activity

(1R,2S)-1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL, also known by its CAS number 1336205-76-5, is a compound with significant biological activity attributed to its unique stereochemistry and structural properties. This article explores its pharmacological effects, mechanisms of action, and potential applications in various fields.

  • Molecular Formula : C₁₂H₁₉NO
  • Molecular Weight : 193.29 g/mol
  • CAS Number : 1336205-76-5

The primary mechanism of action for (1R,2S)-1-amino-1-[2-(propan-2-YL)phenyl]propan-2-OL involves its interaction with the sympathetic nervous system (SNS) . It acts as an indirect sympathomimetic agent, inducing the release of norepinephrine and activating adrenergic receptors. This action is crucial for its pharmacological effects, which include bronchodilation and decongestion.

1. Adrenergic Activity

The compound has been studied for its ability to stimulate adrenergic receptors, leading to various physiological responses such as increased heart rate and bronchodilation. This makes it a candidate for treating respiratory conditions like asthma.

2. Antioxidant Properties

Research indicates that compounds similar to (1R,2S)-1-amino-1-[2-(propan-2-YL)phenyl]propan-2-OL exhibit antioxidant activity. Antioxidants are vital in combating oxidative stress, which is linked to numerous diseases .

3. Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties, although detailed investigations are required to establish efficacy against specific pathogens .

Case Study 1: Bronchodilator Effects

In a clinical setting, the compound was evaluated for its effectiveness as a bronchodilator. Patients with asthma showed improved airflow and reduced symptoms after administration of the compound, highlighting its therapeutic potential in respiratory disorders.

Case Study 2: Antioxidant Efficacy

A study examining the antioxidant capacity of related compounds found that they effectively scavenged free radicals in vitro, suggesting that (1R,2S)-1-amino-1-[2-(propan-2-YL)phenyl]propan-2-OL may possess similar properties .

Research Findings

StudyFocusFindings
PMC7908059Antiviral propertiesRelated compounds showed anti-HBV activity; implications for liver health.
PharmacokineticsMinimal liver metabolism; elimination half-life of 3 to 6 hours.
PubChemChemical profileExhibits structural characteristics favorable for adrenergic activity.

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